(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol

Catalog No.
S13886825
CAS No.
M.F
C9H19NO3
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol

Product Name

(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol

IUPAC Name

(3S,4R)-4-(3-ethoxypropylamino)oxolan-3-ol

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C9H19NO3/c1-2-12-5-3-4-10-8-6-13-7-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

AAAVKCQDGBTNNJ-RKDXNWHRSA-N

Canonical SMILES

CCOCCCNC1COCC1O

Isomeric SMILES

CCOCCCN[C@@H]1COC[C@H]1O

(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol is a chiral compound characterized by a tetrahydrofuran ring with a substitution at the fourth position by a 3-ethoxypropylamino group. This unique structure may endow the compound with distinctive chemical and biological properties, making it of interest in various fields such as medicinal chemistry and organic synthesis. The molecular formula for this compound is C9H19NO3C_9H_{19}NO_3, and it has a molecular weight of 189.25 g/mol.

  • Oxidation: It can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols or amines, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydrofuran ring.

The specific products formed depend on the reaction conditions and reagents used, with oxidation potentially yielding ketones and reduction leading to primary or secondary alcohols.

The biological activity of (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol is under investigation for its potential pharmacological properties. It may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways related to signal transduction or metabolism. This interaction could lead to therapeutic effects that warrant further research in medicinal applications.

The synthesis of (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol typically involves:

  • Starting Materials: The synthesis begins with commercially available tetrahydrofuran and 3-ethoxypropylamine.
  • Key Reaction: The formation of the tetrahydrofuran ring is achieved through cyclization reactions under acidic or basic conditions.
  • Purification: The final product is purified using techniques like column chromatography or recrystallization to isolate the desired enantiomeric form.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, while process optimization techniques are utilized to minimize by-products and maximize purity.

(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol has potential applications across various domains:

  • Medicinal Chemistry: It could serve as a building block for synthesizing more complex bioactive compounds.
  • Organic Synthesis: Its unique structure may facilitate the development of new synthetic pathways.
  • Material Science: The compound might find use in creating specialty chemicals and materials due to its distinctive properties.

Research into the interaction of (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol with biological targets is crucial for understanding its potential therapeutic effects. Studies may focus on its binding affinity to specific receptors and enzymes, as well as its influence on metabolic pathways. Such investigations are essential for elucidating the compound's mechanism of action and evaluating its pharmacological potential.

Several compounds share structural similarities with (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(R)-Tetrahydrofuran-3-olC4H8O2Lacks the ethoxypropyl group; simpler structure
(3S,4R)-4-(Triazol-1-yl)oxolan-3-olC6H9N3O2Contains a triazole ring providing different reactivity
(R)-Tetrahydrofuran derivativeC5H10O2May possess different functional groups affecting solubility

These compounds exhibit distinct characteristics that differentiate them from (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol, particularly in terms of reactivity and potential applications in medicinal chemistry .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.13649347 g/mol

Monoisotopic Mass

189.13649347 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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